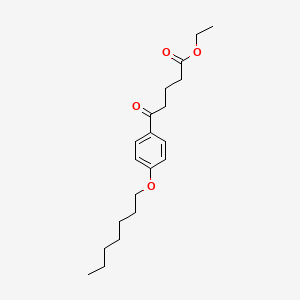

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

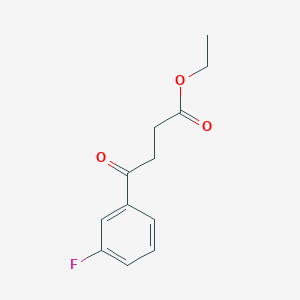

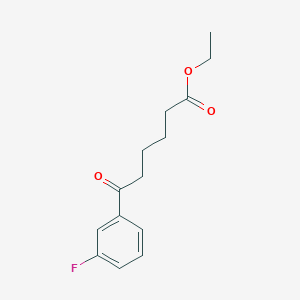

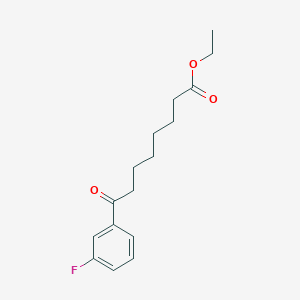

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is a novel compound that has gained attention for its potential applications in various fields of research and industry. It has a molecular formula of C18H26O4 .

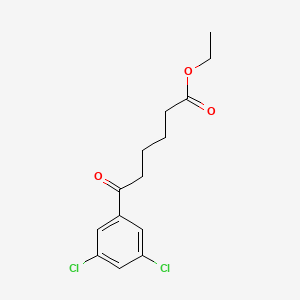

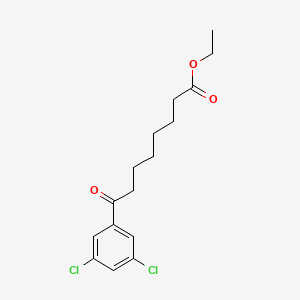

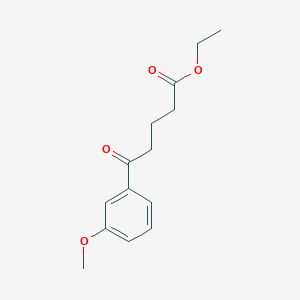

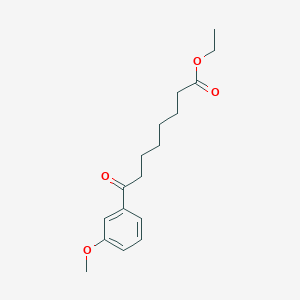

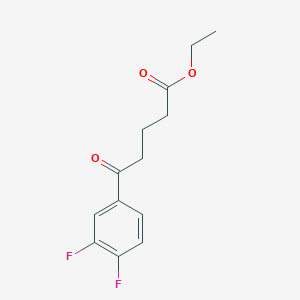

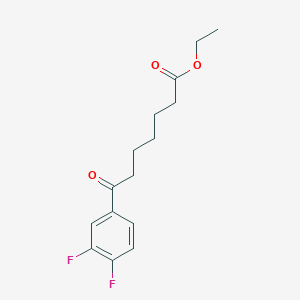

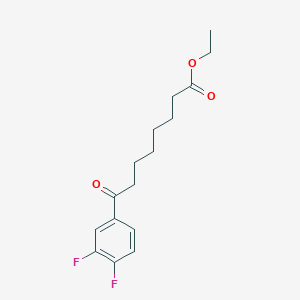

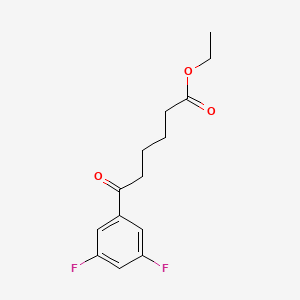

Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is characterized by a linear formula of C18H26O4 . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate has a molecular weight of 306.4 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would require more specific experimental data.Aplicaciones Científicas De Investigación

1. Organic Peroxides Formation and Ring-Closure Reactions

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is involved in the formation of organic peroxides. For instance, a study by Cubbon and Hewlett (1968) detailed the reaction of hydrogen peroxide with ethyl 4-oxovalerate (levulinate), leading to the creation of ethyl 4,4-dihydroperoxyvalerate. This peroxide can undergo novel ring-closure reactions, contributing to the understanding of organic chemistry processes (Cubbon & Hewlett, 1968).

2. Asymmetric Hydrogenation and Chiral Synthesis

In chiral synthesis, the hydrogenation of compounds like ethyl 2,4-dioxovalerate, which is closely related to ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, is critical. A study by Blandin, Carpentier, and Mortreux (1998) demonstrated that asymmetric hydrogenation of such compounds provides direct access to chiral α-hydroxy-γ-butyrolactones, which are important in various synthetic applications (Blandin, Carpentier, & Mortreux, 1998).

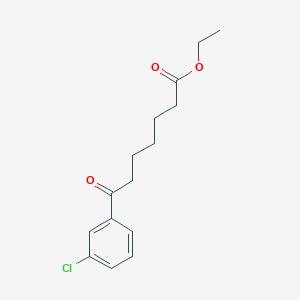

3. Biochemical and Pharmacological Studies

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is also significant in biochemical and pharmacological studies. For example, the work of Bone, Sherratt, Turnbull, and Osmundsen (1982) highlighted the use of ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate in studying the inhibition of β-oxidation and its effects on plasma cholesterol and triacylglycerol levels (Bone, Sherratt, Turnbull, & Osmundsen, 1982).

4. Flavoring Agents in Animal Feed

The compound's derivatives are included in the assessment of safety and efficacy as flavorings in animal feed. A study by Westendorf (2012) concluded that compounds like ethyl 4-oxovalerate are safe for all animal species at proposed use levels when used as feed flavorings (Westendorf, 2012).

5. Synthesis of Heterocyclic Compounds

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate is involved in the synthesis of complex heterocyclic compounds. For instance, Kurihara, Uno, and Sakamoto (1980) described the reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate to produce a variety of heterocyclic structures (Kurihara, Uno, & Sakamoto, 1980).

Propiedades

IUPAC Name |

ethyl 5-(4-heptoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-6-7-8-16-24-18-14-12-17(13-15-18)19(21)10-9-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQIYJVQTOYNDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645802 |

Source

|

| Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate | |

CAS RN |

898757-97-6 |

Source

|

| Record name | Ethyl 4-(heptyloxy)-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[4-(heptyloxy)phenyl]-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.